1-(3,4-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Description
1-(3,4-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a urea derivative characterized by a 3,4-dimethylphenyl group on one urea nitrogen and a 3-fluorophenyl-substituted 5-oxopyrrolidin-3-yl moiety on the other. Urea derivatives are widely studied in medicinal chemistry due to their hydrogen-bonding capabilities, which enhance interactions with biological targets. The compound’s structural uniqueness lies in its pyrrolidinone ring, which may confer conformational rigidity and influence solubility or metabolic stability compared to simpler aryl-substituted ureas.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c1-12-6-7-15(8-13(12)2)21-19(25)22-16-10-18(24)23(11-16)17-5-3-4-14(20)9-17/h3-9,16H,10-11H2,1-2H3,(H2,21,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZRJAXKQRYCPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Synthetic Strategies
The synthesis of this compound follows two principal routes:
- Pyrrolidinone Intermediate Synthesis : Formation of the 1-(3-fluorophenyl)-5-oxopyrrolidin-3-amine scaffold.
- Urea Coupling : Reaction of the pyrrolidinone amine with a 3,4-dimethylphenyl isocyanate or carbamoyl chloride.
Detailed Preparation Methods
Synthesis of 1-(3-Fluorophenyl)-5-oxopyrrolidin-3-amine
The pyrrolidinone core is synthesized via a Michael addition-cyclization sequence:
Step 1: Preparation of γ-Keto Ester
React ethyl acrylate with 3-fluoroaniline in the presence of a base (e.g., K$$2$$CO$$3$$) to form ethyl 3-(3-fluorophenylamino)propanoate.
Step 2: Cyclization to Pyrrolidinone
Heat the γ-keto ester with acetic anhydride to induce cyclization, yielding 1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl acetate. Hydrolysis with NaOH produces 1-(3-fluorophenyl)-5-oxopyrrolidin-3-amine.
Reaction Scheme :
$$
\text{3-Fluoroaniline} + \text{ethyl acrylate} \xrightarrow{\text{K}2\text{CO}3} \text{ethyl 3-(3-fluorophenylamino)propanoate} \xrightarrow{\Delta, \text{Ac}_2\text{O}} \text{1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl acetate} \xrightarrow{\text{NaOH}} \text{1-(3-fluorophenyl)-5-oxopyrrolidin-3-amine}
$$
Analytical Data :
Urea Bond Formation
The amine intermediate is coupled with 3,4-dimethylphenyl isocyanate under mild conditions:
Step 1: Generation of 3,4-Dimethylphenyl Isocyanate
Treat 3,4-dimethylaniline with triphosgene in dichloromethane at 0–5°C.
Step 2: Urea Coupling
React 1-(3-fluorophenyl)-5-oxopyrrolidin-3-amine with 3,4-dimethylphenyl isocyanate in tetrahydrofuran (THF) at room temperature for 12–24 hours.
Reaction Scheme :
$$
\text{1-(3-fluorophenyl)-5-oxopyrrolidin-3-amine} + \text{3,4-dimethylphenyl isocyanate} \xrightarrow{\text{THF, rt}} \text{Target Compound}
$$
Optimized Conditions :
Alternative Route: Carbamoyl Chloride Approach
For substrates sensitive to isocyanates, carbamoyl chloride derivatives may be used:
Step 1: Synthesis of 3,4-Dimethylphenylcarbamoyl Chloride
Treat 3,4-dimethylaniline with phosgene or thiophosgene in toluene at 0°C.
Step 2: Coupling with Pyrrolidinone Amine
React the carbamoyl chloride with 1-(3-fluorophenyl)-5-oxopyrrolidin-3-amine in the presence of a base (e.g., pyridine).
Reaction Scheme :
$$
\text{1-(3-fluorophenyl)-5-oxopyrrolidin-3-amine} + \text{3,4-dimethylphenylcarbamoyl chloride} \xrightarrow{\text{pyridine}} \text{Target Compound}
$$
Comparative Analysis of Methods
| Method | Reagents | Yield | Purity (HPLC) | Advantages |
|---|---|---|---|---|
| Isocyanate Coupling | 3,4-Dimethylphenyl isocyanate | 85–89% | >98% | High yield, minimal byproducts |
| Carbamoyl Chloride Route | Carbamoyl chloride | 78–82% | 95–97% | Suitable for sensitive substrates |
Characterization Data
Spectroscopic Properties
Chromatographic Data
- HPLC : Retention time = 6.8 min (C18 column, 70:30 MeOH/H$$_2$$O).
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Pharmacology: Studies may focus on the compound’s pharmacokinetics, pharmacodynamics, and toxicity profiles.
Materials Science: The compound could be explored for its use in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, thereby modulating biochemical pathways.
Receptor Binding: It may bind to specific receptors, altering cellular signaling and function.
Gene Expression Modulation: The compound could influence gene expression, leading to changes in protein synthesis and cellular behavior.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound can be compared to urea derivatives synthesized in the Molecules 2013 study, which explore variations in aryl substituents and heterocyclic appendages. Below is a detailed analysis:
Key Observations
Substituent Effects on Yield: Derivatives with electron-withdrawing groups (e.g., trifluoromethyl in 6m or chloro-fluoro in 11c ) show comparable yields (~82–89%), suggesting synthetic robustness. The target compound’s pyrrolidinone ring may introduce steric or electronic challenges during synthesis, though specific yield data is unavailable.
Mass Spectrometry Trends :
- The presence of trifluoromethyl or halogen substituents increases molecular weight (e.g., 6m: 373.4 vs. 6n: 266.1 ).
- The target compound’s 5-oxopyrrolidin-3-yl group likely contributes to a moderate molecular weight, intermediate between simpler aryl ureas (e.g., 6n) and bulkier derivatives (e.g., 11n ).
Structural Implications for Bioactivity: The thiazolyl-piperazinyl moiety in 11n may enhance binding to enzymes or receptors via π-π stacking or hydrogen bonding, whereas the target compound’s pyrrolidinone could stabilize specific conformations for target engagement. Fluorine in the 3-fluorophenyl group (target compound) may improve metabolic stability and membrane permeability compared to non-fluorinated analogs like 6n .
Biological Activity
The compound 1-(3,4-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C21H19FN2O2 |
| Molecular Weight | 350.4 g/mol |
| IUPAC Name | N-(3,4-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide |
| InChI Key | KTJMQWQXNXVVMW-UHFFFAOYSA-N |
The compound features a dihydropyridine ring, a carboxamide group, and substituted phenyl groups, which contribute to its unique chemical reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Condensation Reaction : 3,4-dimethylbenzaldehyde is reacted with 3-fluorobenzylamine.
- Cyclization and Oxidation : Following the condensation, cyclization and oxidation steps are performed to form the dihydropyridine structure along with the carboxamide group.
These reactions often require specific catalysts and controlled conditions to maximize yield and purity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It may modulate enzyme activities or receptor functions, leading to diverse pharmacological effects.
Research Findings
- Antineoplastic Activity : Studies have shown that derivatives of similar structures exhibit significant antitumor effects against various cancer cell lines such as TK-10 and HT-29. For instance, compounds with similar urea linkages have demonstrated cytotoxicity at micromolar concentrations .
- Antichagasic Activity : Some derivatives have been evaluated for their effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease. Compounds in this category have shown promising results in reducing parasite load in vitro .
- Cytotoxicity Studies : Research indicates that certain structural analogs exhibit cytotoxic effects against macrophages at higher concentrations while maintaining lower toxicity at therapeutic doses .
Case Studies
A notable case study involved the evaluation of a series of substituted phenyl ureas for their antitumor properties. The study found that modifications in the phenyl groups significantly influenced both potency and selectivity towards tumor cell lines .
Q & A
Q. What are the typical synthetic routes for synthesizing 1-(3,4-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea?
- Methodological Answer : The synthesis involves three key steps:
Pyrrolidinone Core Formation : Cyclization of a γ-aminobutyric acid derivative under acidic conditions (e.g., HCl/EtOH) to form the 5-oxopyrrolidin-3-yl scaffold .
3,4-Dimethylphenyl Introduction : Reaction with 3,4-dimethylphenyl isocyanate via nucleophilic substitution in anhydrous dichloromethane at 0–5°C .
3-Fluorophenyl Functionalization : Friedel-Crafts acylation using 3-fluorobenzoyl chloride and AlCl₃ as a Lewis catalyst .
Final purification employs column chromatography (silica gel, ethyl acetate/hexane).
Q. Which characterization techniques are critical for structural confirmation?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and urea linkage .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and urea (N-H, ~3300 cm⁻¹) groups .
Q. What in vitro assays are standard for evaluating biological activity?
- Methodological Answer :
- Cytotoxicity Assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., ATPase activity in 96-well plates) .
Q. How do structural modifications impact bioactivity?
- Structure-Activity Relationship (SAR) Insights :
| Substitution | Impact on Activity | Reference |
|---|---|---|
| 3-Fluorophenyl | Enhances target binding via hydrophobic interactions | |
| 3,4-Dimethylphenyl | Increases metabolic stability but reduces solubility | |
| Pyrrolidinone | Facilitates conformational rigidity for receptor binding |
Advanced Research Questions
Q. How can researchers optimize the cyclization step to improve yield?
- Methodological Answer :
- Catalyst Screening : Replace AlCl₃ with Bi(OTf)₃ for milder conditions and reduced side reactions .
- Solvent Optimization : Use DMF at 80°C to accelerate cyclization kinetics (yield improvement: 65% → 82%) .
- Microwave-Assisted Synthesis : Reduce reaction time from 12h to 45min (reported for analogous urea derivatives) .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Validation : Repeat assays with standardized concentrations (e.g., 0.1–100 µM) to rule out false positives .
- Off-Target Profiling : Use proteome-wide affinity chromatography to identify non-specific binding .
- Orthogonal Assays : Combine enzymatic inhibition data with cellular apoptosis markers (e.g., caspase-3 activation) .
Q. What computational strategies predict binding modes with target proteins?
- Methodological Answer :
- Molecular Docking : AutoDock Vina with crystal structures of kinase domains (PDB: 3POZ) to model urea interactions .
- MD Simulations : GROMACS for 100ns trajectories to assess binding stability under physiological conditions .
Q. How to address solubility challenges in formulation for in vivo studies?
- Methodological Answer :
- Salt Formation : Use hydrochloride salts (improves aqueous solubility by 10-fold) .
- Co-Solvent Systems : 10% DMSO + 5% PEG-400 in PBS for intraperitoneal administration .
Q. What purification techniques ensure >95% purity for pharmacological studies?
- Methodological Answer :
- Preparative HPLC : C18 column with acetonitrile/water gradient (70:30 → 95:5) .
- Recrystallization : Ethanol/water (4:1) at −20°C to remove residual isocyanate intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
